6-(2-Chlorophenyl)-4-hydroxy-2h-pyran-2-one
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Overview
Description
6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones It is characterized by the presence of a chlorophenyl group at the 6th position and a hydroxyl group at the 4th position of the pyran-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyranone ring. The reaction typically proceeds under reflux conditions in ethanol, and the product is isolated by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 6-(2-Chlorophenyl)-4-oxo-2H-pyran-2-one.
Reduction: Formation of 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-(2-Chlorophenyl)-4-oxo-2H-pyran-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-ol: Similar structure but with an additional hydroxyl group.
6-(2-Chlorophenyl)-4-methoxy-2H-pyran-2-one: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. The hydroxyl group at the 4th position also contributes to its reactivity and potential for further chemical modifications .
Properties
IUPAC Name |
6-(2-chlorophenyl)-4-hydroxypyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-9-4-2-1-3-8(9)10-5-7(13)6-11(14)15-10/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSERLHBTVCBKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=O)O2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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